1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol
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Overview
Description
1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a prop-2-yn-1-yl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This reaction typically requires the presence of a base such as potassium hydroxide (KOH) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative formylation under visible light, leading to the formation of formamides.
Substitution: The hydroxyl group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclocondensation: The compound can participate in cyclocondensation reactions with isothiocyanates to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Visible light and molecular oxygen are commonly used for oxidative formylation reactions.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Cyclocondensation: Phenyl isothiocyanate and bases like KOH are used for cyclocondensation reactions.
Major Products
Formamides: Formed through oxidative formylation reactions.
Heterocyclic Compounds: Formed through cyclocondensation reactions with isothiocyanates.
Scientific Research Applications
1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds undergo similar cyclocondensation reactions to form heterocyclic compounds.
N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds also participate in oxidative formylation reactions under visible light.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C6H6N2O |
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Molecular Weight |
122.12 g/mol |
IUPAC Name |
1-prop-2-ynylpyrazol-4-ol |
InChI |
InChI=1S/C6H6N2O/c1-2-3-8-5-6(9)4-7-8/h1,4-5,9H,3H2 |
InChI Key |
ZGIQYWSXZMDWMS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C=N1)O |
Origin of Product |
United States |
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